4,6-dimethyl-5-[3-oxo-3-[(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl]propyl]-1H-pyrimidin-2-one
Overview
Description
4,6-dimethyl-5-[3-oxo-3-[(1S,5R)-1,3,3-trimethyl-6-azabicyclo[321]octan-6-yl]propyl]-1H-pyrimidin-2-one is a complex organic compound with a unique structure It features a pyrimidinone core substituted with various functional groups, including a bicyclic azabicyclooctane moiety
Scientific Research Applications
4,6-dimethyl-5-[3-oxo-3-[(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl]propyl]-1H-pyrimidin-2-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for drug development.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-5-[3-oxo-3-[(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl]propyl]-1H-pyrimidin-2-one typically involves multi-step organic reactions. The starting materials often include pyrimidinone derivatives and azabicyclooctane intermediates. Key steps in the synthesis may involve:
Alkylation: Introduction of the propyl group to the pyrimidinone core.
Oxidation: Formation of the oxo group on the propyl chain.
Cyclization: Formation of the azabicyclooctane ring system.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature management to avoid side reactions.
Purification: Techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-5-[3-oxo-3-[(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl]propyl]-1H-pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of substituents on the pyrimidinone core.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-5-[3-oxo-3-[(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl]propyl]-1H-pyrimidin-2-one involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Influence on biochemical pathways related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4,6-dimethyl-5-[3-oxo-3-[(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl]propyl]-1H-pyrimidin-2-one: Unique due to its specific substitution pattern and bicyclic structure.
Other Pyrimidinones: Compounds with similar cores but different substituents.
Azabicyclooctane Derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrimidinone core with a bicyclic azabicyclooctane moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4,6-dimethyl-5-[3-oxo-3-[(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl]propyl]-1H-pyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-12-15(13(2)21-17(24)20-12)6-7-16(23)22-11-19(5)9-14(22)8-18(3,4)10-19/h14H,6-11H2,1-5H3,(H,20,21,24)/t14-,19-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNPTWXFRPPPDM-AUUYWEPGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=O)N1)C)CCC(=O)N2CC3(CC2CC(C3)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC(=O)N1)C)CCC(=O)N2C[C@@]3(C[C@H]2CC(C3)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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